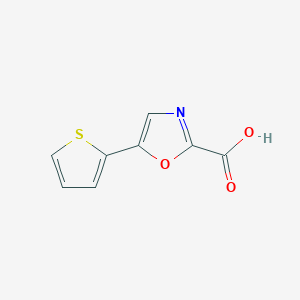![molecular formula C20H24N4O2S B2958060 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2189499-97-4](/img/structure/B2958060.png)
2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a compound belonging to the class of heterocyclic organic compounds It features a unique structure combining pyrimidine, pyrido, morpholino, and thioether moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one typically involves multi-step organic synthesis. Each step is meticulously controlled to maintain the integrity of the compound's structure:
Starting Materials: The synthesis begins with pyridine and pyrimidine derivatives.
Key Reactions:
Formation of the Pyrimidine Ring: A condensation reaction between appropriate starting materials.
Morpholino Introduction: Through nucleophilic substitution reactions.
Thioether Linkage: Achieved via alkylation of benzylthiol with an appropriate intermediate.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production involves batch or continuous flow processes, employing larger reactors and more robust purification techniques. Automation and stringent quality control measures ensure consistent production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Where the thioether moiety can be converted to sulfoxide or sulfone.
Reduction: Potential reduction of the pyrimidine ring under suitable conditions.
Substitution: Both the benzylthio and morpholino groups can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens for electrophilic substitution, alkyl or aryl halides for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the pyrimidine ring.
Substitution Products: Varying derivatives based on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Medicine: Explored in the development of therapeutic agents due to its structural similarities to known drugs.
Industry: Utilized in the synthesis of dyes, agricultural chemicals, and as a ligand in coordination chemistry.
Mecanismo De Acción
Molecular Targets and Pathways: 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The benzylthio and morpholino groups play a crucial role in binding to these targets, influencing their activity and resulting in biological effects.
Comparación Con Compuestos Similares
2-(benzylthio)pyridine derivatives: Share the thioether linkage but lack the morpholino and extended heterocyclic structure.
1-(2-morpholino)pyrimidine derivatives: Similar pyrimidine core but different substituents.
Uniqueness: The combination of benzylthio, morpholino, and pyrimidine-pyrido moieties makes 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one particularly unique, offering diverse reactivity and potential for various applications that similar compounds may not provide.
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(15-27-14-16-5-2-1-3-6-16)24-8-4-7-17-13-21-20(22-19(17)24)23-9-11-26-12-10-23/h1-3,5-6,13H,4,7-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSFYXLHFTNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CSCC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2957979.png)



![(E)-2-Cyano-N-propyl-3-[5-(trifluoromethyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B2957986.png)


![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2957994.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2957996.png)


